2-amino-4-(3-hydroxyphenyl)-7-nitro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve refluxing the mixture in a suitable solvent, such as ethanol or methanol, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or organocatalysts are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(3-BROMO-4,5-DIMETHOXYPHENYL)-3-CYANO-4,7-DIHYDRO-7-METHYL-PYRANO[2,3-E]INDOLE: Explored as a novel anticancer agent.
2-AMINO-4H-PYRAN-3-CARBONITRILE DERIVATIVES: Known for their wide range of biological activities.
Uniqueness
2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and hydroxyl
Properties
Molecular Formula |
C16H11N3O4 |
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Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-amino-4-(3-hydroxyphenyl)-7-nitro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11N3O4/c17-8-13-15(9-2-1-3-11(20)6-9)12-5-4-10(19(21)22)7-14(12)23-16(13)18/h1-7,15,20H,18H2 |
InChI Key |
KSEGFJUAMDAVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C=C(C=C3)[N+](=O)[O-])OC(=C2C#N)N |
Origin of Product |
United States |
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